![molecular formula C15H8BrFN2O2S B2372336 N-(3-methylbutyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1206986-60-8](/img/structure/B2372336.png)
N-(3-methylbutyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques. For example, its solubility can be determined experimentally, and its acidity or basicity can be predicted based on the pKa values of the functional groups present .Scientific Research Applications
Environmental and Agricultural Applications
Sulfonyl ureas have been recognized for their environmentally friendly properties as herbicides. Introduced by DuPont Crop Protection in 1975, these compounds have played a significant role in global crop protection technology. They function by inhibiting acetolactate synthase, a key enzyme in weed cell growth, which makes them effective at ultra-low application rates while maintaining low mammalian toxicities. This characteristic aligns with the global shift towards post-emergence weed control and integrated pest management strategies. The research highlights sulfonyl ureas' broad application in controlling a variety of weeds across major agronomic crops and specialty uses like range land/pasture and forestry, emphasizing their importance in advancing agricultural practices (Gilbile, Bhavani, & Vyas, 2017).
Analytical Chemistry Applications
The determination and quantitation of sulfonylurea and urea herbicides in water samples have been developed, showcasing the method's efficiency in extracting these compounds from water samples. This analytical technique, which utilizes liquid chromatography with electrospray ionization mass spectrometric detection, demonstrates the method's capacity to accurately detect and quantify sulfonylurea herbicides. Such developments are crucial for monitoring environmental pollution and ensuring the safety of water resources. The method provides a solid foundation for future research in environmental science, particularly in the areas of pollution monitoring and the assessment of herbicide residues in aquatic environments (Ayano, Kanazawa, Ando, & Nishimura, 2004).
Biodegradation and Environmental Impact
The degradation of sulfonylurea herbicides in soil and their potential environmental impacts have been a subject of research. Studies on their biodegradation under various abiotic factors, such as soil pH, temperature, and exposure to sunlight, provide insight into their environmental persistence and fate. Understanding the degradation pathways and kinetics of these herbicides in different environmental conditions helps in assessing their long-term impacts on ecosystems. It guides the development of best practices for their use in agriculture, minimizing potential adverse effects on soil health and microbial communities (Saha & Kulshrestha, 2002).
Safety and Hazards
properties
IUPAC Name |
4-(4-bromophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFN2O2S/c16-10-1-4-12(5-2-10)19-9-13(8-18)22(20,21)15-7-11(17)3-6-14(15)19/h1-7,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUKCAMQZHFBSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2372254.png)
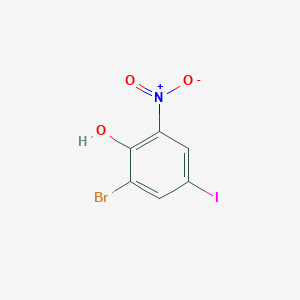
![(1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2372256.png)
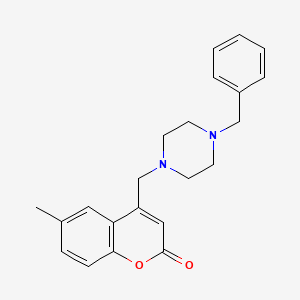
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2372259.png)
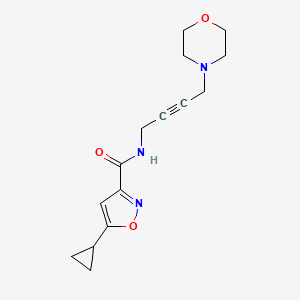

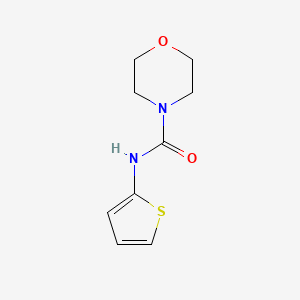
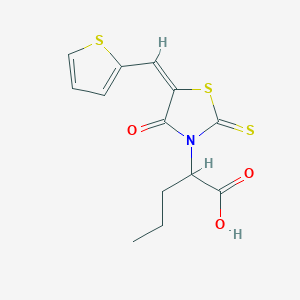
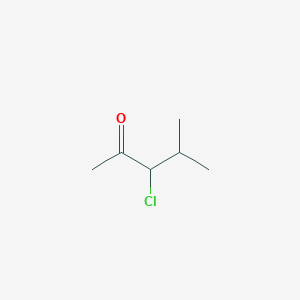

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide](/img/structure/B2372272.png)

